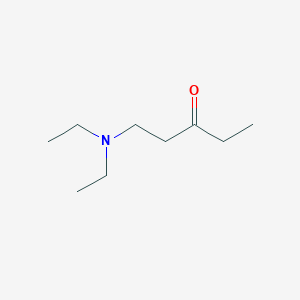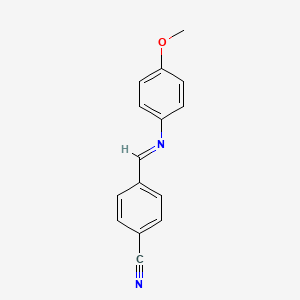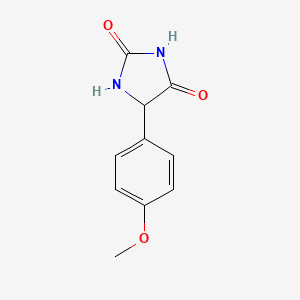
Bis(2-methoxyethyl) carbonate
概要
説明
Bis(2-methoxyethyl) carbonate: is an organic compound with the molecular formula C7H14O5. It is a linear carbonate ester, often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its high flash point and stability, making it a valuable component in the formulation of nonflammable electrolytes for lithium-ion batteries .
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) carbonate can be synthesized through the oxidative carbonylation of 2-methoxyethanol. This process typically involves the use of selenium (Se) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, usually at 50°C, with a substrate-to-catalyst ratio of 100:1 or 50:1 .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene processes. These methods are preferred due to their cost-effectiveness and safety compared to traditional phosgene-based processes. The oxidative carbonylation method using copper halide-based catalysts is one such example, although it has limitations such as reactor corrosion and low yield .
化学反応の分析
Types of Reactions: Bis(2-methoxyethyl) carbonate primarily undergoes nucleophilic substitution reactions. It can also participate in oxidative carbonylation reactions, where it acts as both a nucleophile and a hydrogen bond acceptor .
Common Reagents and Conditions:
Nucleophilic Substitution: DMAP is commonly used as a catalyst in these reactions.
Oxidative Carbonylation: This reaction involves the use of selenium and DMAP as catalysts, with reaction conditions similar to those used in nucleophilic substitution.
Major Products: The primary product formed from these reactions is this compound itself. In some cases, other dialkyl carbonates may also be produced, depending on the specific alcohols used in the reaction .
科学的研究の応用
Bis(2-methoxyethyl) carbonate has a wide range of applications in scientific research:
作用機序
The mechanism by which bis(2-methoxyethyl) carbonate exerts its effects involves its role as a nucleophile and hydrogen bond acceptor. In oxidative carbonylation reactions, DMAP acts as both a nucleophile and a hydrogen bond acceptor, enhancing the nucleophilicity of alcohols and promoting the formation of this compound . This dual functionality is responsible for the compound’s remarkable productivity in these reactions.
類似化合物との比較
Dimethyl Carbonate: Another dialkyl carbonate, often used as a solvent and reagent in organic synthesis.
Diethyl Carbonate: Similar to dimethyl carbonate but with slightly different physical properties and reactivity.
Ethylene Carbonate: A cyclic carbonate used in the production of polymers and as a solvent in lithium-ion batteries.
Uniqueness: Bis(2-methoxyethyl) carbonate stands out due to its high flash point and stability, making it particularly suitable for use in nonflammable electrolytes for lithium-ion batteries. Its ability to act as both a nucleophile and hydrogen bond acceptor also sets it apart from other similar compounds .
特性
IUPAC Name |
bis(2-methoxyethyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGQBDVSTWGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978172 | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-84-6 | |
| Record name | Ethanol, 2-methoxy-, carbonate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(chloromethyl)-3H-benzo[f]chromen-3-one](/img/structure/B1614539.png)










